molecular formula C26H22ClNO6S3 B11661781 dimethyl 2-{6-chloro-1-[(2-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{6-chloro-1-[(2-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11661781
M. Wt: 576.1 g/mol
InChI Key: NAEUJVNKWXTEKE-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-[6-CHLORO-1-(2-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a quinoline core, a dithiole ring, and various substituents such as chloro, methoxybenzoyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-[6-CHLORO-1-(2-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiole ring and the various substituents. Common reagents used in these reactions include chlorinating agents, methoxybenzoyl chloride, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance the efficiency and safety of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 2-[6-CHLORO-1-(2-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, the compound’s structure can be modified to develop new drugs with improved efficacy and safety profiles. Its potential as a lead compound for drug discovery makes it a valuable subject of study.

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its versatility makes it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-[6-CHLORO-1-(2-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, dithiole compounds, and molecules with similar substituents. Examples include:

  • Quinoline-based drugs
  • Dithiolethiones
  • Methoxybenzoyl-substituted compounds

Uniqueness

The uniqueness of 4,5-DIMETHYL 2-[6-CHLORO-1-(2-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H22ClNO6S3

Molecular Weight

576.1 g/mol

IUPAC Name

dimethyl 2-[6-chloro-1-(2-methoxybenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H22ClNO6S3/c1-26(2)21(35)18(25-36-19(23(30)33-4)20(37-25)24(31)34-5)15-12-13(27)10-11-16(15)28(26)22(29)14-8-6-7-9-17(14)32-3/h6-12H,1-5H3

InChI Key

NAEUJVNKWXTEKE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=CC=C4OC)C=CC(=C3)Cl)C

Origin of Product

United States

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